molecular formula C20H28ClNO4S B14805219 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride

Cat. No.: B14805219
M. Wt: 414.0 g/mol
InChI Key: NPFCBQMOVDUAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes ethoxy and methoxy groups attached to a phenyl ring, a methylsulfonyl group, and an ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Ethylation and Methoxylation: The phenyl ring is first ethoxylated and methoxylated using ethyl iodide and sodium methoxide, respectively.

    Amine Formation: The ethanamine backbone is constructed by reacting the intermediate with ethylamine under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine
  • 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups and its hydrochloride salt form, which may enhance its solubility and stability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H28ClNO4S

Molecular Weight

414.0 g/mol

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride

InChI

InChI=1S/C20H27NO4S.ClH/c1-5-25-20-13-17(11-12-19(20)24-3)18(14-26(4,22)23)21-15(2)16-9-7-6-8-10-16;/h6-13,15,18,21H,5,14H2,1-4H3;1H

InChI Key

NPFCBQMOVDUAHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(C)C2=CC=CC=C2)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.